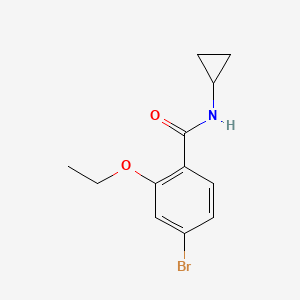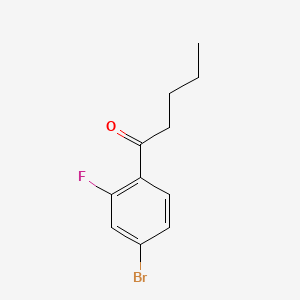
4-(1,3-Benzodioxol-5-yloxy)cyclohexanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1,3-Benzodioxol-5-yloxy)cyclohexanone is an organic compound with the molecular formula C13H14O4 and a molecular weight of 234.25 g/mol . It features a cyclohexanone ring substituted with a 1,3-benzodioxole moiety, making it an interesting subject for various chemical studies.
Vorbereitungsmethoden
The synthesis of 4-(1,3-Benzodioxol-5-yloxy)cyclohexanone typically involves the reaction of cyclohexanone with 1,3-benzodioxole under specific conditions. The reaction is usually catalyzed by acids or bases, and the temperature and solvent used can significantly affect the yield and purity of the product . Industrial production methods may involve more advanced techniques such as continuous flow reactors to optimize the reaction conditions and improve scalability.
Analyse Chemischer Reaktionen
4-(1,3-Benzodioxol-5-yloxy)cyclohexanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like dichloromethane or ethanol, and controlled temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
4-(1,3-Benzodioxol-5-yloxy)cyclohexanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a model compound for studying reaction mechanisms.
Biology: Researchers use it to investigate its potential biological activities, including its effects on enzymes and cellular pathways.
Medicine: It serves as a precursor for the development of pharmaceutical compounds with potential therapeutic benefits.
Wirkmechanismus
The mechanism of action of 4-(1,3-Benzodioxol-5-yloxy)cyclohexanone involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole moiety can engage in π-π interactions with aromatic amino acids in proteins, while the cyclohexanone ring can form hydrogen bonds with polar residues. These interactions can modulate the activity of the target proteins and influence various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4-(1,3-Benzodioxol-5-yloxy)cyclohexanone include:
4-(1,3-Benzodioxol-5-yloxy)cyclohexanol: This compound has a similar structure but with an alcohol group instead of a ketone.
4-(1,3-Benzodioxol-5-yloxy)cyclohexane: This compound lacks the carbonyl group, making it less reactive in certain chemical reactions.
1,3-Benzodioxole: The parent compound of the benzodioxole moiety, which can undergo similar substitution reactions.
The uniqueness of this compound lies in its combination of the benzodioxole and cyclohexanone functionalities, providing a versatile platform for various chemical transformations and applications.
Eigenschaften
CAS-Nummer |
1252607-54-7 |
|---|---|
Molekularformel |
C13H14O4 |
Molekulargewicht |
234.251 |
IUPAC-Name |
4-(1,3-benzodioxol-5-yloxy)cyclohexan-1-one |
InChI |
InChI=1S/C13H14O4/c14-9-1-3-10(4-2-9)17-11-5-6-12-13(7-11)16-8-15-12/h5-7,10H,1-4,8H2 |
InChI-Schlüssel |
ZFVSEWFDPBANON-UHFFFAOYSA-N |
SMILES |
C1CC(=O)CCC1OC2=CC3=C(C=C2)OCO3 |
Synonyme |
4-(1,3-Benzodioxol-5-yloxy)cyclohexanone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Bromo-6-chlorobenzo[d]thiazole-2-sulfonic acid](/img/structure/B582447.png)

![4'-(Benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B582451.png)

![(3R,4R)-1-[(tert-butoxy)carbonyl]-4-ethylpyrrolidine-3-carboxylic acid](/img/structure/B582454.png)



![Ethyl 8-bromo-6-nitroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B582465.png)




